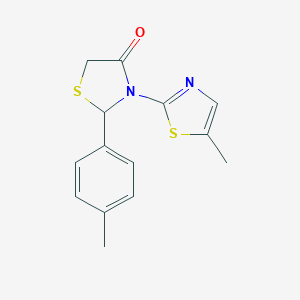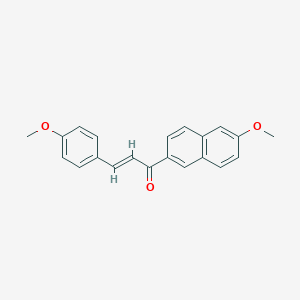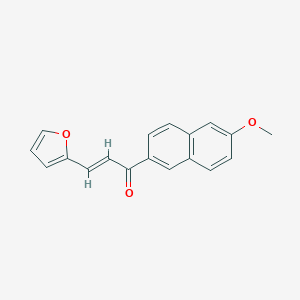AMINE](/img/structure/B502035.png)
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE is a compound that belongs to the class of amines It features an adamantyl group, a pyridinylmethyl group, and an ethyl linkage to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE typically involves the reaction of adamantane derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of 1-adamantylamine with 2-pyridinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The pyridinylmethyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Similar structure but lacks the pyridinylmethyl group.
2-Pyridinylmethylamine: Similar structure but lacks the adamantyl group.
N-(1-Adamantyl)-2-chloroacetamide: Contains an adamantyl group but has a different functional group.
Uniqueness
[1-(ADAMANTAN-1-YL)ETHYL](PYRIDIN-2-YLMETHYL)AMINE is unique due to the combination of the adamantyl and pyridinylmethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H26N2 |
|---|---|
Poids moléculaire |
270.4g/mol |
Nom IUPAC |
1-(1-adamantyl)-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C18H26N2/c1-13(20-12-17-4-2-3-5-19-17)18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,13-16,20H,6-12H2,1H3 |
Clé InChI |
OEWQNQVEKGVCBE-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=N4 |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501952.png)








![2-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501967.png)
![2-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501968.png)
![2-(3-Bromophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501969.png)


